2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol

Oligosaccharide Synthesis Glycosylation Relative Reactivity Value (RRV)

Researchers requiring precise chemoselectivity in convergent oligosaccharide synthesis face a critical supply challenge: generic aryl thioglycosides lack the electronic tuning needed for orthogonal one-pot strategies. 4-Methoxyphenyl 1-thio-β-D-glucopyranoside (CAS 96158-82-6) is an armed thioglycoside donor that addresses this gap through its electron-donating para-methoxy substituent. • ~300-500-fold reactivity differential vs. disarmed (e.g., 4-nitrophenyl) donors enables sequential one-pot glycosylation without intermediate purification. • Non-hydrolyzable thioglycosidic bond withstands prolonged enzymatic incubations, delivering stable Ki determinations where O-glycosides hydrolyze within minutes. • Traceless aglycone: oxidative CAN removal unmasks the anomeric position for further elongation-a strategy unique to the para-methoxyphenyl group. • Reduced oxidation potential supports emerging electrochemical flow-chemistry protocols, lowering energy consumption and improving functional group tolerance. Supplied with full Certificates of Analysis. Custom synthesis available for bulk orders.

Molecular Formula C13H18O6S
Molecular Weight 302.35 g/mol
Cat. No. B12071292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol
Molecular FormulaC13H18O6S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O6S/c1-18-7-2-4-8(5-3-7)20-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3
InChIKeyWJEZVJVQBADEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenyl Thioglycoside Overview


2-(Hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol (commonly termed 4-methoxyphenyl 1-thio-β-D-glucopyranoside) belongs to the aryl thioglycoside class, featuring a glucose core linked via a thioether bond to a para-methoxyphenyl aglycone. This compound serves dual roles: as a versatile glycosyl donor in oligosaccharide assembly, where the electron-donating methoxy group markedly enhances anomeric reactivity relative to unsubstituted phenyl or electron-withdrawing analogs [1], and as a metabolically stable, non-hydrolyzable ligand or substrate analog for glycosidase and transporter studies [2]. Its structural features position it at the intersection of synthetic carbohydrate chemistry and glycobiology probe development.

Why Generic Substitution Fails


Aryl thioglycosides are not interchangeable commodities; their utility is exquisitely sensitive to the electronic nature of the aglycone para-substituent. Changing the 4-methoxy group to hydrogen (phenyl), methyl, or nitro alters the electron density at the anomeric sulfur, which directly and quantitatively governs glycosylation reaction rates over three orders of magnitude [1] and determines the feasibility of selective, orthogonal deprotection strategies . Furthermore, replacement with an O-glycosidic linkage eliminates the inherent resistance to enzymatic hydrolysis that makes thioglycosides valuable as metabolic probes and stable inhibitors [2]. The specific combination of enhanced donor reactivity, unique chemical orthogonality, and biological stability cannot be replicated by simple in-class analogs, making procurement based on generic scaffold assumptions a significant technical risk.

Quantitative Differentiation Evidence


Glycosyl Donor Reactivity vs. 4-Nitrophenyl

The electron-donating para-methoxy substituent substantially activates the thioglycoside toward electrophilic activation. In a systematic study of aglycon para-substituent effects, the relative reactivity value (RRV) of a 4-methoxyphenyl thioglycoside donor in a galactal series was 21.7, compared to 0.042 for the 4-nitrophenyl analog—a ~517-fold enhancement [1]. In a glucosamine series, the RRV for the 4-methoxyphenyl donor was 191 versus 0.601 for the 4-nitrophenyl analog (~318-fold enhancement) [1]. Hammett analysis confirmed a linear correlation with σp values, demonstrating that the rate acceleration is a predictable function of the electron-donating character of the substituent [1]. This positions the 4-methoxyphenyl donor as a significantly more reactive building block than its electron-deficient counterparts.

Oligosaccharide Synthesis Glycosylation Relative Reactivity Value (RRV) Hammett Correlation

Orthogonal Anomeric Deprotection

The para-methoxyphenyl (MP) aglycone functions as more than a leaving group; it serves as a traceless anomeric protecting group that can be selectively removed under mild oxidative conditions. Treatment with ceric ammonium nitrate (CAN) cleanly converts MP glycosides into the corresponding hemiacetal (1-OH form), which can be subsequently transformed into glycosyl fluorides or trichloroacetimidates—versatile donors for further glycosylation . This selective deprotection is not available for unsubstituted phenyl or 4-methylphenyl thioglycosides, which lack the electron-rich aromatic ring necessary for CAN-mediated oxidative cleavage . The MP group is stable under the acidic, basic, and hydrogenolytic conditions commonly employed in oligosaccharide synthesis, providing true orthogonality .

Carbohydrate Chemistry Protecting Group Strategy Ceric Ammonium Nitrate (CAN) Orthogonal Deprotection

Enzymatic Hydrolysis Resistance vs. O-Glycosides

Replacing the glycosidic oxygen with sulfur confers profound resistance to enzymatic hydrolysis by the vast majority of glycoside hydrolases. Systematic evaluation of 1-thio-β-D-glucopyranosides against fungal glycosidases from Aspergillus oryzae and Penicillium canescens demonstrated that these thioglycosides are not substrates for α- and β-glucosidases, instead functioning as competitive inhibitors or, in some cases, weak activators of galactosidases [1]. This contrasts sharply with the corresponding O-glycosides, which are efficiently hydrolyzed by their cognate glycosidases [1]. The stability of the C-S bond (bond dissociation energy ~65 kcal/mol vs. ~84 kcal/mol for C-O in glycosidic linkages, contributing to kinetic, not thermodynamic, resistance in enzymatic contexts) renders thioglycosides suitable for applications requiring prolonged incubation in biological media without degradation.

Glycosidase Resistance Metabolic Stability Thioglycoside Probe S-Glycoside Mimetic

Electrochemical Glycosylation Advantage

In electrochemical glycosylation, the rate-determining activation step involves anodic oxidation of the thioglycoside. A study of substituted phenyl 1-thio-β-D-glycopyranosides demonstrated that introducing a methoxy group at the para position lowers the oxidation potential relative to the unsubstituted phenyl analog, thereby facilitating electrochemical activation [1]. The abstract states that 'substitution of the phenyl group with methoxy or methyl radicals facilitates the electrochemical glycosylation reaction by lowering the oxidation potentials of the corresponding thioglycosides' [1]. While exact oxidation potential values are not publicly accessible from the abstract, the qualitative ranking (OMe < Me < H < electron-withdrawing groups) aligns with the established Hammett paradigm and the relative reactivity data from chemical glycosylation [2].

Electrochemical Glycosylation Oxidation Potential Electron-Donating Substituent Green Chemistry

Recommended Application Scenarios


Chemoselective One-Pot Oligosaccharide Assembly

In convergent oligosaccharide synthesis requiring chemoselective glycosylation, the 4-methoxyphenyl thioglycoside serves as an armed donor that can be selectively activated in the presence of disarmed (e.g., 4-nitrophenyl) thioglycoside acceptors . The ~300-500-fold reactivity differential between 4-methoxyphenyl and 4-nitrophenyl donors enables one-pot sequential glycosylation strategies without intermediate purification . Following glycosylation, the MP aglycone can be oxidatively removed with CAN to unmask the anomeric position for further elongation, providing a traceless protecting group strategy unique to the para-methoxyphenyl substituent .

Metabolically Stable Glycosidase Probe

The non-hydrolyzable thioglycosidic linkage makes this compound ideal for extended incubation in glycosidase inhibition or activation studies, where an O-glycoside would be consumed within minutes to hours . Researchers can use the 4-methoxyphenyl thioglycoside as a stable competitive inhibitor to determine Ki values or as a non-reactive ligand in crystallographic soaking experiments to resolve enzyme-substrate analog complexes without risking hydrolysis during crystal growth .

Electrochemical Glycosylation for Green Synthesis

The lower oxidation potential conferred by the para-methoxy substituent makes this thioglycoside particularly suitable for electrochemical glycosylation protocols, which are gaining traction in flow chemistry for their sustainability advantages (no stoichiometric chemical oxidants) . The reduced overpotential translates to lower energy consumption and improved functional group tolerance, critical for synthesizing complex glycoconjugates bearing oxidation-sensitive motifs . This advantage is consistent with the broader Hammett relationship validated across chemical glycosylation methods .

SGLT Inhibitor Lead Optimization

Although direct SGLT inhibition data for the 4-methoxyphenyl analog is not available, the class of aryl 1-thio-β-D-glucopyranosides has been validated as potent inhibitors of hSGLT1 and hSGLT2, with phenyl-1'-thio-β-D-glucopyranoside showing stronger inhibition of hSGLT2 than the clinical candidate phlorizin . The electron-donating para-methoxy substituent is expected to modulate both potency and SGLT1/SGLT2 selectivity through electronic effects on the aglycone binding pocket, as established by structure-activity relationship trends in the thioglycoside SGLT inhibitor series . The hydrolytic stability of the thioglycosidic bond further ensures that observed inhibition is attributable to the intact molecule rather than a hydrolysis product.

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